4-Methyl-2-(phenoxymethyl)-1,3-dioxane
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Overview
Description
4-Methyl-2-(phenoxymethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by a methyl group at the fourth position and a phenoxymethyl group at the second position of the dioxane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenoxymethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxane-2-methanol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then separated and purified using techniques like fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenoxymethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane carboxylic acids, while reduction can produce dioxane alcohols.
Scientific Research Applications
4-Methyl-2-(phenoxymethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenoxymethyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-dioxane: Lacks the phenoxymethyl group, resulting in different chemical properties and reactivity.
2-Phenoxymethyl-1,3-dioxane: Similar structure but without the methyl group at the fourth position.
1,3-Dioxane: The parent compound without any substituents.
Uniqueness
4-Methyl-2-(phenoxymethyl)-1,3-dioxane is unique due to the presence of both the methyl and phenoxymethyl groups, which confer specific chemical properties and reactivity. These functional groups influence its solubility, stability, and interactions with other molecules, making it distinct from other dioxane derivatives.
Properties
CAS No. |
94202-13-8 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-methyl-2-(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-10-7-8-13-12(15-10)9-14-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
ACCCAQVFLWDUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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